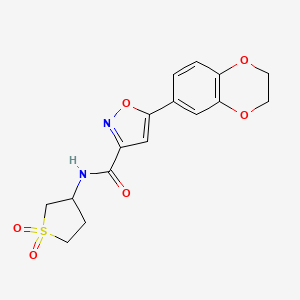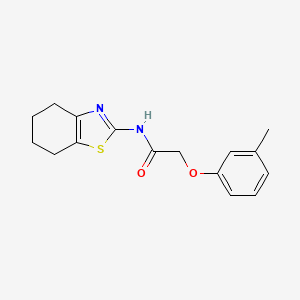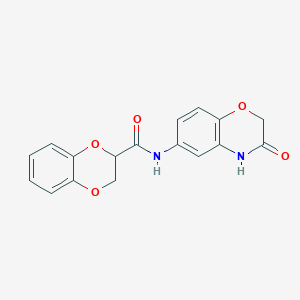![molecular formula C19H27N3O4S B11350866 1-{[1-(Benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11350866.png)
1-{[1-(Benzylsulfonyl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Vorbereitungsmethoden
The synthesis of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of the phenylmethanesulfonyl and carbonyl groups through specific reagents and reaction conditions.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the antibacterial effects observed .
Vergleich Mit ähnlichen Verbindungen
1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine-4-carboxamide: Shares a similar core structure but lacks the phenylmethanesulfonyl group.
N-(1-Phenylethyl)-1-(phenylmethanesulfonyl)piperidine-4-carboxamide: Another derivative with a different substitution pattern.
The uniqueness of 1-(1-Phenylmethanesulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C19H27N3O4S |
|---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
1-(1-benzylsulfonylpiperidine-4-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H27N3O4S/c20-18(23)16-6-10-21(11-7-16)19(24)17-8-12-22(13-9-17)27(25,26)14-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H2,20,23) |
InChI-Schlüssel |
DHFIZHHGSMHKCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11350791.png)

![5-bromo-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11350809.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350814.png)


![2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide](/img/structure/B11350843.png)

![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11350847.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11350850.png)
![2-(3,4-dimethylphenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11350864.png)
![N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-5-bromo-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11350877.png)
![2-(2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-N,N-di(propan-2-yl)acetamide](/img/structure/B11350882.png)
![Methyl 3-[({1-[(2-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11350886.png)
